Kif18A-IN-6 was developed as part of research aimed at understanding the molecular mechanisms of KIF18A and its interactions with microtubules. It falls under the category of kinesin inhibitors, which are compounds designed to interfere with the function of kinesin proteins that transport cellular cargo along microtubules. The specific classification of Kif18A-IN-6 within this group highlights its role in cancer treatment by modulating cellular motility and division.
The synthesis of Kif18A-IN-6 involves a multi-step organic synthesis process, typically starting from commercially available precursors. The synthetic pathway may include:
The exact synthetic route may vary based on the specific modifications made to enhance potency or selectivity against KIF18A.
Kif18A-IN-6 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the KIF18A protein. The molecular formula is typically represented as , indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity.
The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing how the compound fits into the binding site of KIF18A.
Kif18A-IN-6 primarily acts through competitive inhibition, where it binds to the active site of KIF18A, preventing it from interacting with microtubules. This inhibition leads to:
In vitro studies often evaluate these reactions using assays that measure changes in microtubule stability and cell proliferation rates.
The mechanism by which Kif18A-IN-6 exerts its effects involves several key steps:
Data from various studies demonstrate that this compound can significantly reduce cell viability in cancer cell lines expressing high levels of KIF18A.
Kif18A-IN-6 exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and its potential for therapeutic use.
Kif18A-IN-6 has significant potential applications in various scientific fields:
Chromosomal instability (CIN), characterized by persistent errors in chromosome segregation during mitosis, represents a hallmark molecular pathology in aggressive epithelial cancers. High-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) exhibit CIN frequencies exceeding 80%, frequently co-occurring with TP53 mutations and whole-genome doubling events [2] [6]. CIN generates oncogenic gene amplifications (e.g., CCNE1) while simultaneously creating therapeutic liabilities. Computational analysis of the Cancer Dependency Map (DepMap) revealed that CIN-high cell lines show significantly increased dependence on mitotic regulators compared to CIN-low counterparts (dependency score Δ = 0.42, p < 0.001) [6]. This vulnerability stems from cancer cells' reliance on specialized mitotic machinery to manage aberrant spindle dynamics and merotelic kinetochore attachments inherent to CIN [2] [4].
Kinesin Family Member 18A (KIF18A), a kinesin-8 family motor protein, functions as a microtubule (MT)-dependent ATPase that regulates mitotic spindle architecture and chromosome positioning. During metaphase, KIF18A homodimers undergo ATP-hydrolysis-driven processive movement along kinetochore MTs, accumulating at plus-ends where they suppress MT dynamics [9]. Biochemical studies demonstrate KIF18A possesses intrinsic MT-depolymerizing activity proportional to MT length, enabling selective stabilization of shorter MTs essential for metaphase plate formation [9]. In CIN+ cancer cells, which frequently exhibit elongated spindles and amplified centrosomes, KIF18A becomes indispensable for pseudo-bipolar spindle maintenance and prevention of lethal multipolar divisions [2] [7]. Depletion induces chromosome scattering, loss of tension at sister kinetochores, and sustained spindle assembly checkpoint (SAC) activation [9].
Kinesin Family Member 18A inhibition offers a unique therapeutic window: While essential in CIN+ malignancies, KIF18A is dispensable in diploid somatic cells. Kif18a−/− mice develop normally without systemic toxicity, exhibiting only germ cell division defects [2] [6]. This selectivity arises because chromosomally stable cells tolerate increased chromosome oscillations and metaphase plate widening post-Kinesin Family Member 18A loss, whereas CIN+ cells experience catastrophic mitotic failure due to pre-existing spindle defects [4] [6]. Additionally, Kinesin Family Member 18A expression correlates with CIN biomarkers across solid tumors, including elevated CCNE1 expression (Pearson r = 0.68, p = 0.003) and TP53 mutation status (OR = 3.2) [2] [8]. These features position KIF18A as a mechanistically distinct target compared to tubulin or mitotic kinases, with reduced neurotoxicity and myelosuppression risks [2].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1